Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with ethyl, methyl, and benzamido groups
Mechanism of Action
Target of Action
Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets due to their versatile and unique physicochemical properties . They are present in many drugs and have become an important basis for medicinal chemistry .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, in the presence of acid catalysts.
Introduction of Substituents: The methyl and ethyl groups are introduced through alkylation reactions using reagents like methyl iodide and ethyl bromide.
Amidation: The benzamido group is introduced through an amidation reaction, where the benzofuran derivative is reacted with 2-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate: Similar structure but with different substituents, leading to variations in chemical and biological properties.
3-Methyl-2-phenyl-1-substituted-indole derivatives: Indole derivatives with similar biological activities but different core structures.
Indole-3-acetic acid: A natural compound with a benzofuran-like structure, known for its role as a plant hormone.
The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 3-methyl-5-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-24-20(23)18-13(3)16-11-14(9-10-17(16)25-18)21-19(22)15-8-6-5-7-12(15)2/h5-11H,4H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXMCPDISBNDPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.